

Quantum Mechanical Calculations for Imidazole Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: Imidazolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations and related computational methods in the study of imidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines key computational and experimental protocols, presents quantitative data on their biological activities, and visualizes relevant signaling pathways to facilitate further research and drug development in this area.

Introduction to Imidazole Derivatives

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. Its derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.^{[1][2]} The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug design.^[3] Quantum mechanical calculations have become an indispensable tool for understanding the structure-activity relationships (SAR) of these derivatives, predicting their biological activities, and guiding the design of more potent and selective therapeutic agents.

Quantum Mechanical and Computational Methodologies

A variety of computational techniques are employed to elucidate the properties and interactions of imidazole derivatives at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to calculate various properties of imidazole derivatives, such as optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and stability.
[\[4\]](#)[\[5\]](#)

Experimental Protocol: DFT Calculation using Gaussian

This protocol outlines a general procedure for performing a DFT geometry optimization and frequency calculation for an imidazole derivative using the Gaussian software package.[\[5\]](#)[\[6\]](#)

- **Molecule Building:** Construct the 3D structure of the imidazole derivative using a molecular builder such as GaussView.
- **Input File Generation:**
 - In GaussView, go to Calculate > Gaussian Calculation Setup.
 - **Job Type:** Select Opt+Freq to perform a geometry optimization followed by a frequency calculation.
 - **Method:**
 - **Functional:** Choose a functional, for example, B3LYP.
 - **Basis Set:** Select a basis set, for instance, 6-31G(d).
 - **Charge and Multiplicity:** Specify the total charge and spin multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
 - **Title:** Provide a descriptive title for the calculation.

- Click Submit to generate the Gaussian input file (.gjf or .com).
- Running the Calculation:
 - Execute the calculation from the command line using the command: `g16 < input_file.gjf > output_file.log` (replace g16 with your version of Gaussian).
- Analysis of Results:
 - Open the output file (.log) in GaussView or another visualization program.
 - Verify that the optimization has converged by searching for "Optimization completed."
 - Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a true minimum on the potential energy surface.
 - Analyze the calculated properties such as optimized geometry, Mulliken charges, dipole moment, and HOMO/LUMO energies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of intermolecular interactions.^{[7][8]} It is extensively used to screen virtual libraries of imidazole derivatives against specific protein targets and to understand their binding modes.

Experimental Protocol: Molecular Docking using AutoDock

This protocol provides a generalized workflow for docking an imidazole derivative to a protein target using AutoDock.^{[1][9][10]}

- Preparation of Receptor and Ligand:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands.
 - Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the receptor and save it in PDBQT format using AutoDockTools (ADT).

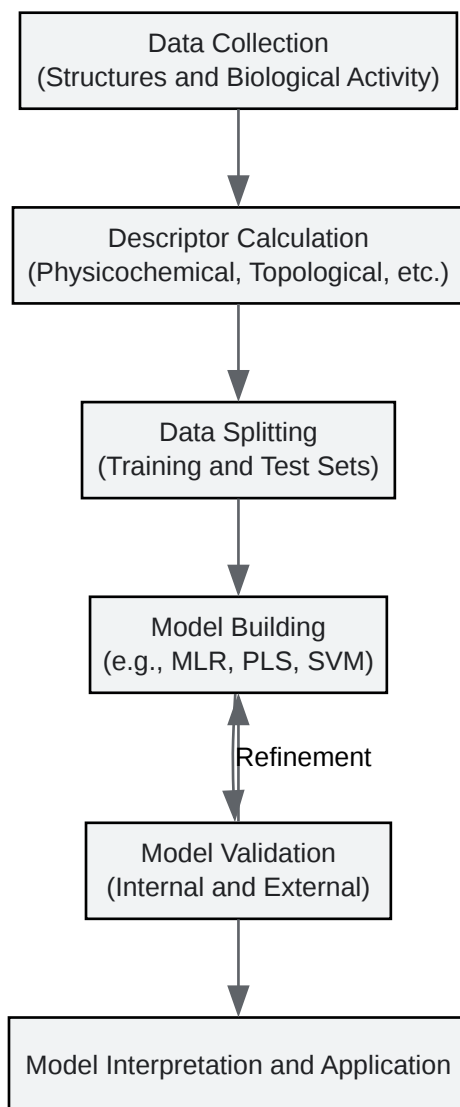
- Draw the imidazole derivative using a chemical drawing tool and generate a 3D structure. Define rotatable bonds and save it in PDBQT format.
- Grid Box Generation:
 - In ADT, define a grid box that encompasses the active site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
 - Generate the grid parameter file (.gpf) and run AutoGrid to create the grid maps for different atom types.
- Docking Simulation:
 - Set up the docking parameter file (.dpf) in ADT, specifying the ligand, receptor, and search algorithm (e.g., Lamarckian Genetic Algorithm).
 - Run AutoDock to perform the docking simulation.
- Analysis of Results:
 - Analyze the output docking log file (.dlg) to identify the docked conformations with the lowest binding energies.
 - Visualize the ligand-receptor interactions for the best-ranked poses using visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.^{[11][12]} For imidazole derivatives, QSAR models can predict the activity of newly designed compounds and provide insights into the physicochemical properties that are important for their biological function.^[13]

Workflow for QSAR Model Development

The development of a robust QSAR model follows a systematic workflow.[2][14][15]



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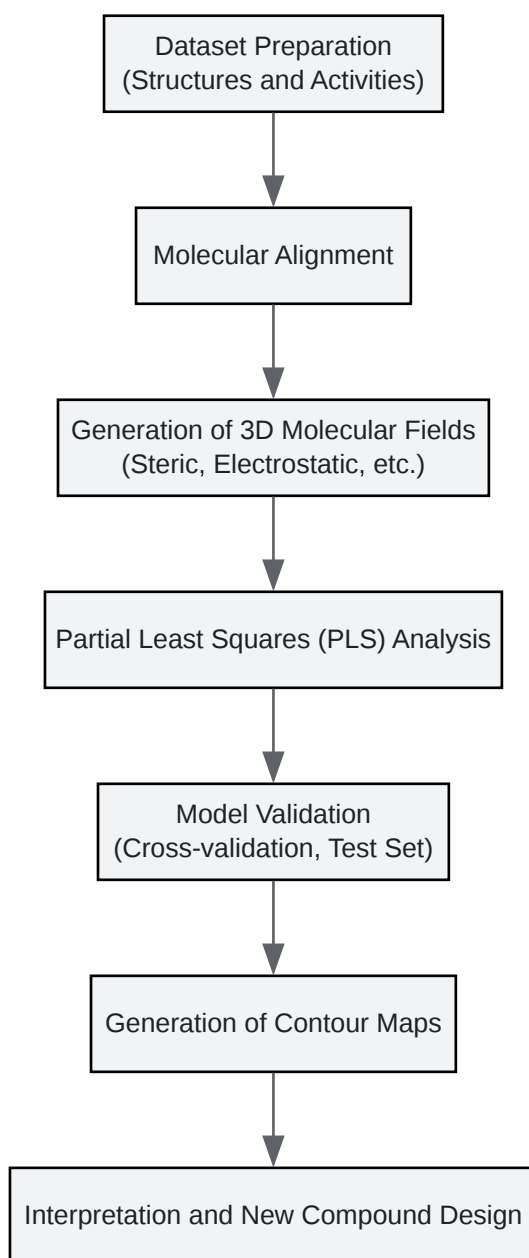
Caption: A generalized workflow for QSAR model development.

3D-QSAR (CoMFA and CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend traditional QSAR by considering the 3D properties of molecules.[16][17] These methods are used to generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity.

Workflow for 3D-QSAR (CoMFA/CoMSIA) Analysis

The following diagram illustrates the key steps in a 3D-QSAR study.^{[18][19]}



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Caption: A typical workflow for a 3D-QSAR study using CoMFA or CoMSIA.

Experimental Synthesis and Characterization

The synthesis of imidazole derivatives can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and versatile approach.[\[20\]](#)[\[21\]](#)

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol is adapted from procedures for the synthesis of 2,4,5-triphenyl-1H-imidazole.[\[2\]](#)[\[22\]](#)[\[23\]](#)

- **Reaction Setup:** In a round-bottom flask, combine benzil (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium acetate in glacial acetic acid.
- **Reflux:** Heat the reaction mixture to reflux at approximately 100-120°C for 1-2 hours.
- **Isolation:** Cool the reaction mixture to room temperature and pour it into cold water.
- **Neutralization and Filtration:** Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product. Collect the solid by vacuum filtration and wash it with water.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,5-triphenyl-1H-imidazole.
- **Characterization:** Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data on Biological Activity

Imidazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected imidazole derivatives against different cancer cell lines and as inhibitors of key protein kinases.

Anticancer Activity of Imidazole Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (μM) | Reference |
|-----------------|-------------------------|----------------------|----------------------|
| Compound 1 | A549 (Lung) | 0.15 | [24] |
| HeLa (Cervical) | 0.21 | [24] | |
| HepG2 (Liver) | 0.33 | [24] | |
| MCF-7 (Breast) | 0.17 | [24] | |
| Compound 2 | MCF-7 (Breast) | 0.8 | [24] |
| Compound 3 | K-562 (Leukemia) | 5.66 | [15] |
| Compound 4 | MCF-7 (Breast) | 8.06 | [15] |
| HepG2 (Liver) | 5.52 | [15] | |
| Compound 5 | MCF-7 (Breast) | < 5 | [25] |
| HCT-116 (Colon) | < 5 | [25] | |
| HepG2 (Liver) | < 5 | [25] | |

Kinase Inhibitory Activity of Imidazole Derivatives

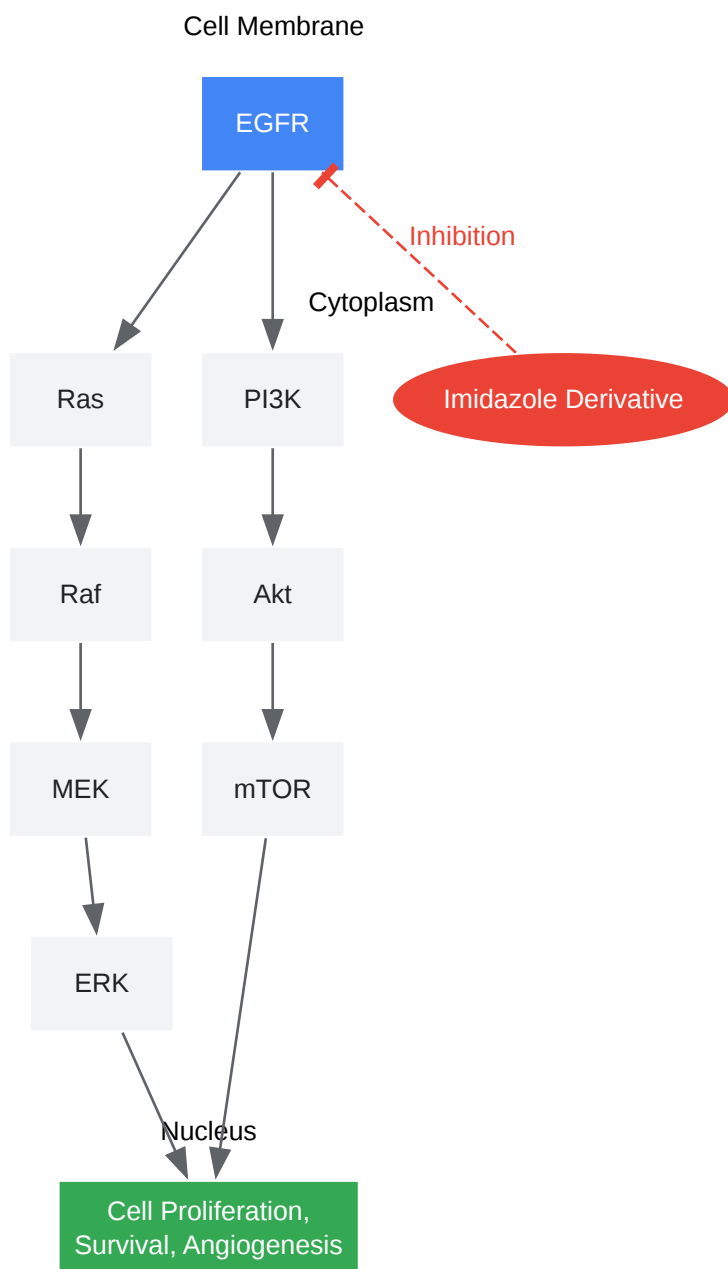
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|-------------|----------------|-----------|---|
| Compound 6 | EGFR | 236.38 | [26] |
| Compound 7 | EGFR | 617.33 | [26] |
| Compound 8 | VEGFR-2 | 70 | [20] [23] |
| Compound 9 | VEGFR-2 | 100 | [20] [23] |
| Compound 10 | p38 MAP Kinase | 21 | [27] |
| Compound 11 | p38 MAP Kinase | 403.57 | [8] [13] |

Signaling Pathways and Mechanism of Action

Imidazole derivatives exert their therapeutic effects by modulating various signaling pathways. As kinase inhibitors, they can block the aberrant signaling that drives cancer cell proliferation, survival, and angiogenesis.[3]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[28] Small molecule imidazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.[3]



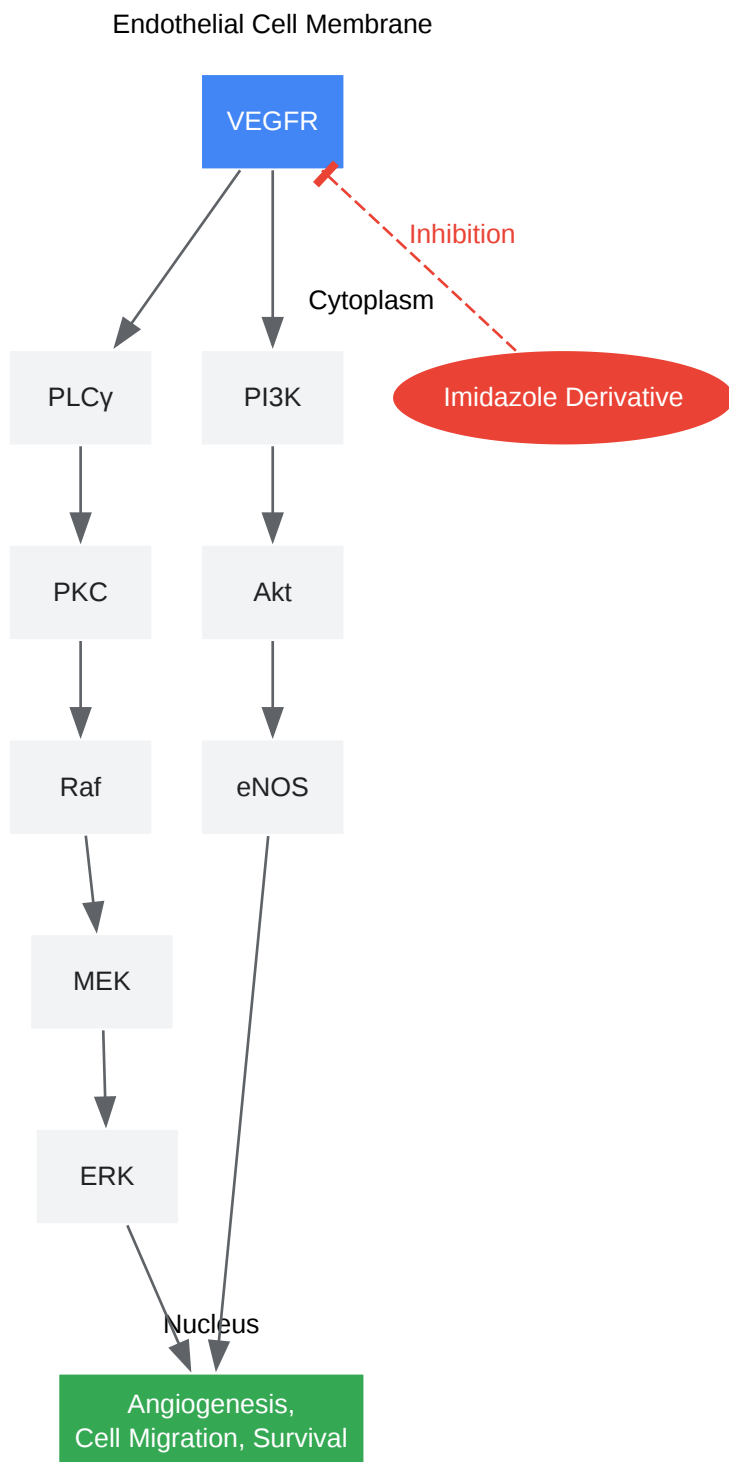
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Caption: Inhibition of the EGFR signaling pathway by an imidazole derivative.

Inhibition of the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

Imidazole-based inhibitors can block VEGFR activity, leading to a reduction in tumor vascularization.

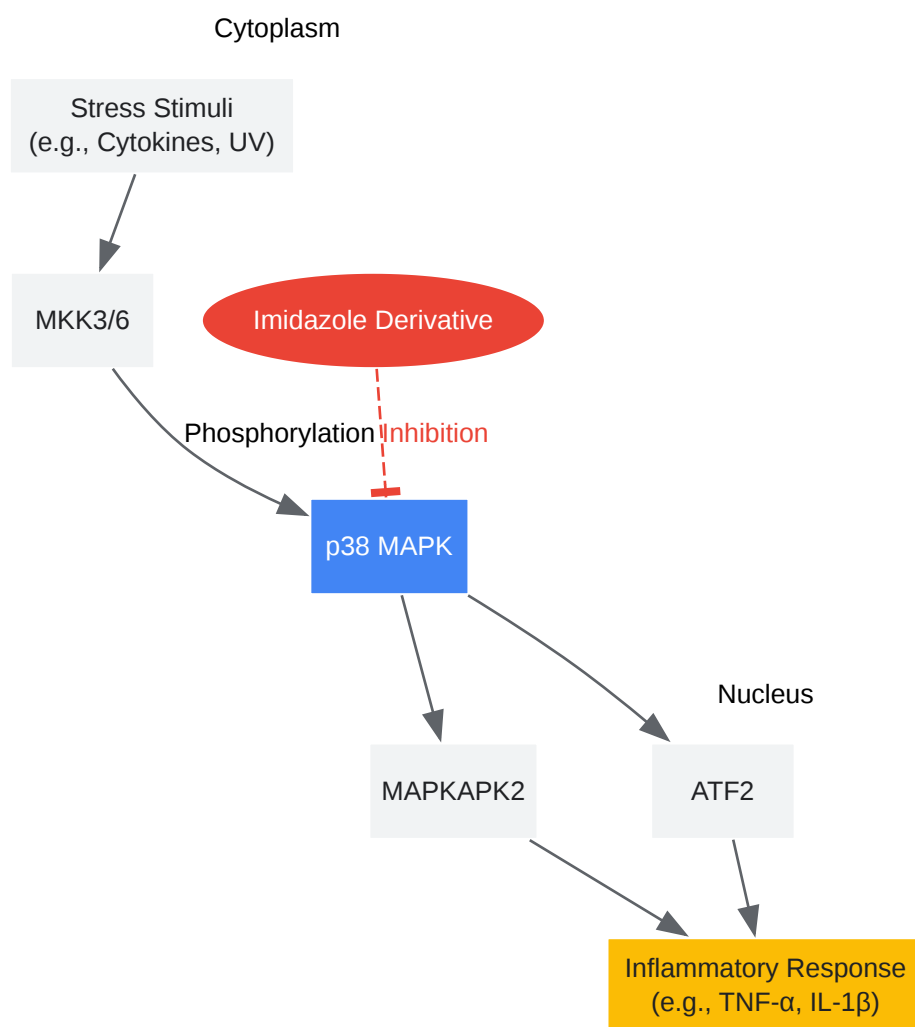


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Caption: Inhibition of the VEGFR signaling pathway by an imidazole derivative.

Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses and is implicated in various diseases, including cancer.[9] Pyridinyl imidazole derivatives are a well-known class of p38 MAPK inhibitors that compete with ATP for binding to the kinase.[27]



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Caption: Inhibition of the p38 MAPK signaling pathway by an imidazole derivative.

Conclusion

The integration of quantum mechanical calculations with experimental studies has significantly advanced our understanding of imidazole derivatives and their therapeutic potential.

Computational methods such as DFT, molecular docking, and QSAR provide powerful tools for rational drug design, enabling the prediction of molecular properties and biological activities, and the elucidation of mechanisms of action. This guide has provided an overview of these methodologies, along with quantitative data and visualizations of key signaling pathways, to serve as a valuable resource for researchers in the field. Continued application of these integrated approaches will undoubtedly accelerate the discovery and development of novel imidazole-based drugs for a wide range of diseases.

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